Product packaging for PL-CS compound(Cat. No.:CAS No. 124824-01-7)

PL-CS compound

Cat. No.: B038749
CAS No.: 124824-01-7
M. Wt: 1515.8 g/mol
InChI Key: QEICTVPFTXXWLS-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The PL-CS compound is a potent and selective small molecule research chemical, specifically designed for investigating targeted protein degradation pathways. Its primary mechanism of action functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of significant research interest. This unique activity makes the this compound an invaluable tool for researchers in the fields of oncology, neurodegenerative diseases, and chemical biology, enabling the study of protein function through direct removal rather than simple inhibition. By inducing the degradation of its target, it allows for the exploration of downstream biological consequences, validation of new drug targets, and the study of complex cellular signaling networks in a more profound and durable manner than traditional inhibitors. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry characterization, to ensure the highest standards of purity and batch-to-batch consistency for reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H121F3N14O15 B038749 PL-CS compound CAS No. 124824-01-7

Properties

CAS No.

124824-01-7

Molecular Formula

C75H121F3N14O15

Molecular Weight

1515.8 g/mol

IUPAC Name

[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate

InChI

InChI=1S/C75H121F3N14O15/c1-24-26-28-47(15)62(95)61-67(100)81-51(25-2)68(101)86(17)39-57(93)87(18)53(35-41(3)4)66(99)83-59(45(11)12)72(105)88(19)54(36-42(5)6)65(98)80-48(16)63(96)82-52(40-107-58(94)29-27-34-79-64(97)49-30-32-50(33-31-49)74(84-85-74)75(76,77)78)69(102)89(20)55(37-43(7)8)70(103)90(21)56(38-44(9)10)71(104)91(22)60(46(13)14)73(106)92(61)23/h24,26,30-33,41-48,51-56,59-62,95H,25,27-29,34-40H2,1-23H3,(H,79,97)(H,80,98)(H,81,100)(H,82,96)(H,83,99)/b26-24+

InChI Key

QEICTVPFTXXWLS-SHHOIMCASA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COC(=O)CCCNC(=O)C2=CC=C(C=C2)C3(N=N3)C(F)(F)F)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Synonyms

PL-CS compound
SDZ 212-122
SDZ-212-122

Origin of Product

United States

Synthesis Methodologies and Advanced Preparative Techniques for Pl Cs Compounds

Novel Synthetic Approaches for PL-CS Architectures

The creation of PL-CS architectures, from zero-dimensional quantum dots to one-dimensional nanowires, relies on a diverse set of synthetic strategies. These approaches are designed to control nucleation and growth, crystal phase, and surface characteristics, which collectively determine the material's photoluminescent performance and stability.

Solution-phase synthesis offers a versatile platform for producing high-quality crystalline PL-CS compounds. A notable example is the catalyst-free, solution-phase synthesis of cesium lead halide (CsPbX₃, where X = Cl, Br, I) nanowires. escholarship.orgnih.govberkeley.edu This method is typically conducted under air-free conditions using standard Schlenk line techniques. berkeley.edu The process involves reacting cesium oleate (B1233923) with a lead halide precursor in the presence of ligands like oleic acid and oleylamine (B85491) dissolved in a high-boiling point solvent such as 1-octadecene (B91540) (ODE). berkeley.edu The reaction temperature is a critical parameter, with CsPbBr₃ and CsPbCl₃ nanowire synthesis occurring at around 150 °C, while CsPbI₃ requires higher temperatures (above 180 °C). berkeley.edu These nanowires are single-crystalline and grow in a uniform direction, crystallizing in the orthorhombic phase. escholarship.orgnih.govberkeley.edu

Lead-free alternatives can also be synthesized via solution-phase methods. For instance, colloidal cesium zirconium halide (Cs₂ZrX₆, X = Cl, Br) nanocrystals have been fabricated using a hot-injection approach. nih.govacs.org In a typical synthesis for Cs₂ZrCl₆ nanocrystals, stoichiometric amounts of cesium and zirconium precursors are dissolved in ODE with oleylamine (OLA) and oleic acid (OA). nih.govacs.org A halide source, such as benzoyl chloride, is then rapidly injected into the hot solution (185 °C) to induce the nucleation and growth of the nanocrystals. nih.govacs.org

Solid-state synthesis provides a solvent-free route to produce PL-CS compounds, often resulting in highly stable materials. A facile, room-temperature solid-state method has been reported for the bulk-scale synthesis of luminescent and color-tunable CsPbX₃ nanocrystals. rsc.orgresearchgate.net This approach can yield materials with high photoluminescence (PL) quantum yields (approaching 95% after annealing) and exceptional stability under ambient conditions for several months. rsc.org

High-temperature solid-state chemistry is also employed to create lead-free PL-CS materials embedded within a protective matrix. For example, lead-free cesium manganese halide (CsMnX₃, X = Cl, Br, I) nanocrystals have been synthesized within glass. bohrium.comrsc.org This high-temperature method not only produces the nanocrystals but also encapsulates them, leading to remarkable stability; the materials can remain stable even after being soaked in water for 90 days. bohrium.comrsc.org Another high-temperature technique involves the encapsulation of cesium lead halide perovskite nanocrystals in mesoporous SiO₂. rsc.orgrsc.orgresearchgate.net This process, conducted via high-temperature sintering under an inert atmosphere, yields PL-CS compounds sealed within silica (B1680970) particles, which provides robust protection against environmental stressors like water vapor, oxygen, light, and heat. rsc.orgrsc.org

Colloidal synthesis, particularly the hot-injection method, is one of the most effective techniques for producing monodisperse PL-CS nanocrystals (NCs) with highly tunable optical properties. The synthesis of cesium lead halide (CsPbX₃) nanocubes is a prominent example. acs.orgrug.nlnih.gov This process involves dissolving a lead halide (PbX₂) precursor in a high-boiling solvent like 1-octadecene, stabilized by a combination of oleylamine and oleic acid. acs.org A pre-synthesized cesium oleate solution is then swiftly injected into this hot reaction mixture (140–200 °C), triggering the rapid nucleation and growth of nanocrystals. acs.org The resulting NCs, typically 4–15 nm in size, are cubic in shape and crystal structure and exhibit bright photoluminescence with quantum yields as high as 90%. acs.orgnih.gov

This colloidal approach has been extended to a variety of lead-free PL-CS compounds.

Cesium Copper Halides : Orthorhombic Cs₂CuCl₄ NCs with a cubic shape and an average diameter of 24 nm have been synthesized. mdpi.combohrium.combit.edu.cn The process involves mixing cesium acetate (B1210297) and copper(II) acetate with oleic acid and oleylamine in octadecene, followed by the injection of benzoyl chloride at an optimized temperature of 120 °C. mdpi.com Phase control between different cesium copper iodide compounds (CsCu₂I₃ and Cs₃Cu₂I₅) can be achieved by using an anti-solvent assisted crystallization method and varying the concentration of the precursor solution. researchgate.net

Cesium Titanium Halides : The first colloidal synthesis of lead-free cesium titanium bromide (Cs₂TiBr₆) perovskite nanocrystals was achieved via a hot-injection method. rsc.org Cesium acetate and a titanium precursor were heated with ligands in octadecene, followed by the swift injection of bromotrimethylsilane (B50905) (TMSBr) at 140 °C to initiate crystallization. rsc.org

Cesium Zirconium Halides : As mentioned previously, antifluorite Cs₂ZrX₆ (X = Cl, Br) NCs are also produced using a hot-injection colloidal approach, demonstrating the versatility of this method for creating diverse PL-CS architectures. nih.govacs.org

The stability of PL-CS compounds, particularly perovskite nanocrystals, against environmental factors like moisture and heat is a significant challenge. Surface modification and encapsulation are key strategies to enhance their robustness.

Hydrophobic modification of the nanocrystal surface improves resistance to polar solvents and humidity. A microscale hydrophobic zeolite has been used to modify the surface of all-inorganic CsPbBr₃ nanorods, leading to improved stability. rsc.org Another effective approach is ligand exchange, where the native oleic acid ligands on the surface of CsPbBr₃ NCs are replaced with more robust molecules. nih.govnih.govacs.org For example, using perfluorodecanoic acid (PFDA) as a surface ligand significantly enhances thermal stability and resistance to polar solvents. nih.govnih.govacs.org This improvement is attributed to the strong adsorptivity and high chemical stability of the PFDA ligand. nih.govacs.org After heating at 100 °C for 4 hours, PFDA-modified NCs retained over 92% of their initial photoluminescence, whereas NCs capped with oleic acid retained only about 13%. nih.gov

Encapsulation provides a physical barrier to protect the PL-CS core. Inorganic materials are often used for their durability.

Silica (SiO₂) Encapsulation : A robust method involves the inorganic encapsulation of PL-CS nanocrystals within mesoporous SiO₂. rsc.orgrsc.orgresearchgate.net This is achieved through a high-temperature sintering process that seals the nanocrystals within the silica particles, protecting them from degradation. rsc.orgrsc.org

Geopolymer Encapsulation : A facile, one-step method for in-situ growth and encapsulation of CsPbX₃ NCs within a geopolymer framework has been developed. acs.org In this strategy, a cesium-based geopolymer acts as both the Cs⁺ source and the robust encapsulation matrix, reacting with a PbX₂ solution at elevated temperatures to form the protected nanocrystals. acs.org

Control of Structural Parameters during Synthesis

The final properties of PL-CS compounds are critically dependent on structural parameters such as size, shape, and crystal phase. These parameters can be precisely controlled by manipulating the synthesis conditions.

The ratio of precursors and the specific reaction conditions (e.g., temperature, time, ligand concentration) are powerful levers for tuning the characteristics of PL-CS materials.

Reaction Temperature: Temperature plays a crucial role in controlling the nucleation and growth kinetics, which directly influences the size of the resulting nanocrystals. In the colloidal synthesis of CsPbX₃ NCs, the size can be conveniently tuned from 4 to 15 nm by varying the reaction temperature between 140 °C and 200 °C. acs.org Similarly, for the synthesis of lead-free Cs₂CuCl₄ NCs, the injection temperature is a critical parameter. mdpi.compreprints.org Optimizing the temperature is necessary to maximize photoluminescence while avoiding the reduction of Cu(II) to Cu(I) at excessively high temperatures. preprints.org Experimental comparisons showed that an optimal injection temperature of 120 °C yielded the highest PL intensity for Cs₂CuCl₄ NCs. mdpi.comresearchgate.net

Table 1: Effect of Reaction Temperature on CsPbX₃ Nanocrystal Size
Reaction Temperature (°C)Resulting Nanocrystal Size (nm)
140~4
170~9
200~15
Table 2: Optimization of Injection Temperature for Cs₂CuCl₄ Nanocrystal Synthesis mdpi.comresearchgate.net
Injection Temperature (°C)Relative Photoluminescence (PL) Intensity
110Lower
120Highest
130Moderate
140Lower

Precursor Ratios: The stoichiometry of the precursors is another key factor. In the synthesis of Cs₂CuCl₄ NCs, the ratio of cesium to copper precursors was varied to optimize the material's properties. researchgate.net While specific outcomes of this variation are complex, it highlights the importance of precise stoichiometric control. In the synthesis of CsPbBr₃ NCs, it is common to use an overstoichiometric amount of the lead precursor, with Cs:Pb molar ratios often set to 1:2 or lower, to achieve satisfactory results. acs.org Furthermore, for cesium copper iodide systems, altering the precursor solution concentration is a direct method to control the phase of the final product, enabling the selective synthesis of either CsCu₂I₃ or Cs₃Cu₂I₅. researchgate.net

Table 3: Effect of Cs:Cu Precursor Ratio on Cs₂CuCl₄ Nanocrystal Properties researchgate.net
Cs:Cu Molar RatioObserved Effect
0.6:1Sub-optimal PL Intensity
0.7:1Improved PL Intensity
0.8:1Optimized for PL properties

Post-Synthetic Modification and Functionalization Strategies

Post-synthetic modification is crucial for tailoring the properties of PL-CS compounds for specific applications, enhancing their functionality beyond the capabilities of the original construct. These strategies involve the chemical alteration of the PL-CS surface, primarily by targeting the reactive amino (-NH2) and hydroxyl (-OH) groups on the chitosan (B1678972) backbone. mdpi.com Such modifications can improve colloidal stability, introduce targeting capabilities, and enhance biocompatibility. acs.orgnih.gov

Common functionalization approaches include:

Covalent Conjugation: This involves forming stable covalent bonds between the functional groups on the chitosan surface and various ligands. Linker molecules, such as polyethylene (B3416737) glycol (PEG), can be used to attach targeting moieties, imaging agents, or other polymers. nih.gov For instance, carbodiimide (B86325) chemistry is frequently employed to create amide bonds between the amine groups of chitosan and carboxylic acids of functional molecules. mdpi.commdpi.com

Surface Coating and Adsorption: The positively charged surface of PL-CS nanoparticles allows for the electrostatic adsorption of negatively charged molecules, including proteins, nucleic acids, and other polymers. This method offers a straightforward way to modify the surface properties. researchgate.net

Graft Copolymerization: By grafting other polymer chains onto the chitosan backbone, new properties can be imparted to the PL-CS compound. mdpi.com For example, grafting hydrophobic moieties like palmitoyl (B13399708) groups can create derivatives with unique self-assembly characteristics. nih.gov

These modifications enable the development of "smart" materials that can respond to specific environmental stimuli or target particular cell types. For example, functionalizing PL-CS nanoparticles with specific ligands can facilitate active targeting in drug delivery systems, increasing therapeutic efficacy. nih.gov

Modification StrategyDescriptionKey Reagents/MethodsResulting Functionality
Covalent ConjugationFormation of stable chemical bonds to attach functional molecules.Carbodiimides (e.g., EDC), Acyl Halides, Activated Esters. mdpi.commdpi.comTargeted delivery, enhanced stability, imaging capabilities. nih.gov
Electrostatic AdsorptionNon-covalent coating with charged molecules.Polyanions (e.g., heparin, DNA), negatively charged proteins. researchgate.netAltered surface charge, improved biocompatibility, gene delivery.
Graft CopolymerizationAttachment of polymer side chains to the chitosan backbone.Alkyl groups, Poly(ethylene glycol) (PEG), Palmitoyl chloride. mdpi.comnih.govImproved solubility, thermal stability, self-assembly properties.
Hydrophobic ModificationIntroduction of hydrophobic groups to the chitosan structure.Fatty acids (e.g., palmitoyl chloride), Deoxycholic acid. mdpi.comnih.govEnhanced interaction with cell membranes, formation of robust vesicles.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable scientific practices has led to the application of green chemistry principles in the synthesis of chitosan derivatives and PL-CS compounds. biointerfaceresearch.comresearchgate.net The goal is to minimize environmental impact by using eco-friendly solvents, reducing waste, and employing energy-efficient methods. nih.gov

Key green chemistry approaches in this context include:

Use of Green Solvents: Traditional methods often rely on organic solvents. Green alternatives, such as aqueous systems, ionic liquids, and glycerol (B35011), are being explored to reduce toxicity and waste. researchgate.netnih.gov For example, using glycerol as a recyclable solvent has been shown to reduce the amount of sodium hydroxide (B78521) needed in chitosan processing. nih.gov

Enzymatic Synthesis: Enzymes like laccase, tyrosinase, and peroxidase can be used to catalyze the modification of chitosan under mild, aqueous conditions. mdpi.comresearchgate.net This enzymatic approach avoids the use of harsh chemical reagents and reduces the generation of polluting by-products. mdpi.comdoaj.org

These green methodologies not only align with environmental stewardship but can also lead to the production of PL-CS compounds with improved purity and biocompatibility, making them more suitable for biomedical applications. biointerfaceresearch.com

Green Chemistry PrincipleApplication in PL-CS SynthesisExample Method/ReagentAdvantage
Use of Renewable FeedstocksChitosan itself is derived from chitin (B13524), an abundant biopolymer from crustacean shells and fungi. mdpi.comChitin from shrimp/crab shells.Reduces reliance on petroleum-based polymers. researchgate.net
Alternative SolventsReplacing hazardous organic solvents with benign alternatives.Aqueous solutions, glycerol, ionic liquids. nih.govReduces toxic waste and improves safety.
Enzymatic CatalysisUsing enzymes for chitosan modification and conjugation.Laccase, tyrosinase, peroxidase. mdpi.comresearchgate.netHigh specificity, mild reaction conditions, biodegradable catalysts.
Energy EfficiencyEmploying methods that reduce energy consumption and reaction times.Ultrasound-assisted synthesis, microwave irradiation. nih.govulster.ac.uknih.govFaster reactions, higher yields, lower energy costs.

Advanced Spectroscopic and Mechanistic Characterization of Pl Cs Compounds Excluding Basic Properties

Photoluminescence (PL) Spectroscopy and Emissive Properties

Photoluminescence spectroscopy is a non-destructive and powerful tool for probing the electronic and optical properties of materials. youtube.cominflibnet.ac.in In this process, a material absorbs photons, exciting electrons to higher energy states. The subsequent relaxation and recombination of these electrons result in the emission of light, which provides critical information about the material's band structure, defect states, and recombination mechanisms. youtube.comnascollege.org

Excitation and Emission Spectra Analysis

The analysis of excitation and emission spectra is fundamental to understanding the photophysics of PL-CS compounds. The excitation spectrum reveals the wavelengths of light that are most effective at inducing luminescence, which often mirrors the material's absorption spectrum. nanocellect.comlibretexts.org The emission spectrum shows the distribution of wavelengths of the emitted light following excitation. nanocellect.com

For instance, in studies of Cesium Bismuth Bromide (Cs₃Bi₂Br₉) nanocrystals, the photoluminescence excitation peak was observed centered at 360 nm, but it red-shifted to 375 nm as the synthesis temperature was increased to 60°C. researchgate.net The corresponding emission spectra showed a primary peak around 445 nm with a shoulder peak at 462 nm. researchgate.net The difference between the peak of the excitation spectrum and the peak of the emission spectrum is known as the Stokes shift, which provides insight into the energy loss due to non-radiative relaxation before emission occurs. nanocellect.com The emission curve is often a mirror image of the excitation curve, but shifted to longer wavelengths. nanocellect.com Analysis of these spectra helps determine the electronic band gap and identify the nature of the electronic transitions responsible for luminescence. nascollege.org

Photoluminescence Quantum Yield (PLQY) Determination

Photoluminescence Quantum Yield (PLQY) is a critical metric that quantifies the efficiency of the light emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comossila.com A high PLQY is essential for applications such as organic light-emitting diodes (OLEDs) and other display technologies. ossila.comresearchgate.net

PLQY can be determined through two primary methods: the comparative method and the absolute method. ossila.comazom.com The comparative method involves comparing the fluorescence of an unknown sample to a standard with a known PLQY. azom.com The absolute method, which is more direct, utilizes an integrating sphere to capture all emitted and scattered light from the sample, allowing for a direct calculation of the photons emitted versus absorbed. horiba.comossila.com

Research into highly emissive perovskites, such as Cs₂Ag₀.₃₅Na₀.₆₅Bi₀.₀₂In₀.₉₈Cl₆, has focused on optimizing synthesis conditions to maximize this value, achieving PLQY as high as 98%. rsc.org The PLQY of a compound can vary depending on its state (solution, doped film, or neat powder) and concentration. researchgate.netresearchgate.net

PLQY of Donor-Acceptor Compounds in Different States

CompoundPLQY in Solution (%)PLQY in Doped Film (%)PLQY in Neat Powder (%)
TPA-DPPZ85.475.145.6
CZP-DPPZ65.855.221.5
PXZ-DPPZ15.78.92.3
researchgate.net

Luminescence Decay Kinetics and Lifetime Measurements

Luminescence decay kinetics studies measure the time it takes for the PL intensity to decrease after the excitation source is removed. researchgate.net This is typically achieved using time-resolved photoluminescence spectroscopy with a pulsed light source. nih.govacs.org The resulting decay curve provides the luminescence lifetime (τ), which is the average time an electron spends in the excited state before returning to the ground state. rsc.org

The decay kinetics can be complex and are often fitted with mono-exponential or multi-exponential functions. nih.govlu.lv A multi-exponential decay can indicate the presence of multiple emissive states or different recombination pathways within the material. lu.lv For example, in the perovskite Cs₂Ag₀.₃₅Na₀.₆₅Bi₀.₀₂In₀.₉₈Cl₆, the PL lifetime showed a distinct temperature dependence, increasing from approximately 0.5 microseconds (μs) at 340 K up to about 4 μs at 160–200 K. rsc.org These measurements are crucial for understanding the dynamics of radiative and non-radiative recombination processes that compete with light emission. nascollege.org

Temperature-Dependent Photoluminescence Studies

Studying the photoluminescence of a material as a function of temperature provides deep insights into its electronic properties, carrier dynamics, and the nature of emissive states. researchgate.netsgservice.com.tw As temperature changes, various phenomena can be observed, including shifts in the emission peak energy, changes in PL intensity, and broadening of the spectral lines. sgservice.com.twnih.gov

In a study of the anti-perovskite [MnBr₄]BrCs₃, the PL intensity increased as the temperature decreased from room temperature to 78 K. Conversely, the intensity decreased as the temperature was raised from room temperature to 500 K, while the emission wavelength remained highly stable around 521 nm. nih.gov In another example, the perovskite Cs₂Ag₀.₃₅Na₀.₆₅Bi₀.₀₂In₀.₉₈Cl₆ exhibited an unusual "blue" shift of its PL maximum as the temperature was elevated from 80 K to 340 K, a behavior attributed to the thermal distribution of self-trapped exciton (B1674681) states. rsc.org These studies help to identify dominant recombination mechanisms, exciton binding energies, and the presence of defect-related emission. nascollege.orgresearchgate.net

Temperature-Dependent PL Properties of Cs-Based Compounds

CompoundTemperature RangeObserved PL Behavior
Cs₂Ag₀.₃₅Na₀.₆₅Bi₀.₀₂In₀.₉₈Cl₆80 K - 340 KPL maximum shifts to higher energies ("blue" shift) with increasing temperature. rsc.org
[MnBr₄]BrCs₃78 K - 500 KPL intensity decreases with increasing temperature; emission peak remains stable at ~521 nm. nih.gov
Ge₁₋ₓSnₓ FilmsBelow 100 KIndirect transitions dominate PL at low temperatures. researchgate.net
Dibenzopentacene Single-Crystals5 K - 30 KSharp emission peak at 596 nm decreases rapidly with increasing temperature, while other spectral components grow. rsc.org

Structural Analysis Techniques for Crystalline and Polymeric PL-CS Systems

The arrangement of atoms, ions, or molecules in a crystalline material—its crystal structure—is fundamental to its physical properties, including its electronic band structure and optical characteristics. wikipedia.org Understanding this ordered structure is crucial for predicting and controlling the properties of PL-CS compounds. wikipedia.org

X-Ray Diffraction (XRD) for Phase Purity and Crystal Structure Elucidation

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of materials. libretexts.orgnih.gov When a beam of X-rays interacts with a crystalline sample, it is diffracted by the planes of atoms in the crystal lattice. libretexts.org The resulting diffraction pattern is unique to a specific crystal structure and serves as a fingerprint for the material. libretexts.org

Powder XRD is commonly used to identify the crystalline phases present in a bulk sample and to assess its phase purity. libretexts.org For example, in the development of polymer electrolytes based on Chitosan (B1678972) (CS), XRD patterns are used to observe changes in the material's microstructure, confirming the interaction between the polymer and added salts. researchgate.net

For a more detailed structural elucidation, single-crystal XRD is employed. This technique can determine the precise positions of atoms within the unit cell, the smallest repeating unit of the crystal. wikipedia.org In the study of Cesium-based compounds, XRD is essential for identifying the specific perovskite or non-perovskite structure adopted, such as the cubic, tetragonal, or orthorhombic phases found in CsPbX₃ systems. acs.org This structural information is then correlated with the material's observed photoluminescent properties to establish structure-property relationships. researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and conformational arrangement of chemical compounds in solution. Techniques such as ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments can provide insights into the atomic-level interactions between a drug and its carrier.

However, specific NMR studies detailing the structural conformation of piperlongumine (B1678438) when encapsulated within chitosan nanoparticles are not extensively available in the reviewed scientific literature. Such an analysis would be valuable to understand the precise orientation of the piperlongumine molecule within the chitosan matrix and to identify the specific protons or carbons involved in intermolecular interactions, which could influence its stability and release profile. General NMR analyses of chitosan and its derivatives are common, often used to determine the degree of deacetylation and confirm chemical modifications, but detailed conformational studies of the loaded PL-CS complex remain an area for future research.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying functional groups and probing the molecular interactions between piperlongumine and the chitosan carrier. By analyzing the vibrational transitions of chemical bonds, FTIR can confirm the successful encapsulation of the drug and reveal how the two components interact at a molecular level.

In the analysis of PL-CS nanoparticles (PL-CSNPs), spectra are typically recorded in the range of 400–4000 cm⁻¹. The spectrum of blank chitosan nanoparticles (CSNPs), often prepared with a cross-linking agent like sodium tripolyphosphate (TPP), shows several characteristic peaks. A prominent broad band around 3454 cm⁻¹ corresponds to O-H and N-H stretching vibrations, indicating hydrogen bonding. nih.gov Other key peaks for CSNPs include the asymmetric stretch of C–O–C at approximately 1100 cm⁻¹, the C–N stretching vibration of the type I amine at 1387 cm⁻¹, and a crucial amino band at 1637.11 cm⁻¹, which signifies the ionic interaction between the amino (-NH₂) groups of chitosan and the phosphate (B84403) groups of TPP. nih.gov

The successful incorporation of piperlongumine into the chitosan nanoparticles is confirmed by distinct shifts in the FTIR spectrum. Specifically, the peak at 1637 cm⁻¹ in blank CSNPs is observed to shift to 1640 cm⁻¹ in the PL-CSNP spectrum. nih.gov This shift indicates an interaction between piperlongumine and the functional groups of the chitosan nanoparticle, confirming that the drug has been successfully loaded into the carrier. nih.gov

Wavenumber (cm⁻¹)AssignmentCompoundSignificance
~3454O-H and N-H stretchingCSNP & PL-CSNPIndicates hydrogen bonding within the polymer matrix.
~1387C-N stretching (Type I Amine)CSNP & PL-CSNPCharacteristic peak of the chitosan backbone.
~1100Asymmetric C-O-C stretchingCSNP & PL-CSNPRepresents the glycosidic linkages in chitosan.
1637Amine group interaction with TPPCSNP (Blank)Confirms cross-linking of the chitosan nanoparticle.
1640Shifted amine group peakPL-CSNPConfirms interaction and successful loading of Piperlongumine.

Advanced Microscopy for Morphological Characterization

The morphology, size, and surface characteristics of PL-CS nanoparticles are critical parameters that influence their stability, drug-release kinetics, and cellular uptake. Advanced microscopy techniques provide direct visualization of these nanoscale features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of nanoparticles. nih.gov This technique scans a sample with a focused beam of electrons, which interact with atoms in the sample to produce signals that contain information about the sample's surface texture and composition.

While specific SEM studies focused solely on piperlongumine-loaded chitosan nanoparticles are limited, analysis of various drug-loaded and unloaded chitosan nanoparticles consistently reveals key morphological traits. Generally, chitosan nanoparticles prepared via ionic gelation appear as spherical structures with a relatively uniform and well-dispersed distribution. core.ac.uk Studies on blank chitosan nanoparticles have described them as having a somewhat rough surface. This spherical morphology is considered advantageous for drug delivery applications, as it can influence the particles' interaction with biological systems.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure of nanoparticles. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov This allows for precise measurement of particle size, shape, and internal consistency.

TEM analysis of piperlongumine-loaded chitosan nanoparticles (PL-CSNPs) provides definitive evidence of their size and shape. Morphological studies carried out by TEM reveal that PL-CSNPs are spherical in shape. nih.gov Furthermore, these analyses have determined the particle size to be in the range of 43 to 60 nanometers. nih.gov This small, uniform size and spherical shape are crucial properties for their potential application in targeted drug delivery.

TechniqueObserved FeatureDescriptionCompound
SEMShapeSpherical and uniformChitosan Nanoparticles (General)
SEMSurfaceRough surface textureChitosan Nanoparticles (General)
TEMShapeSphericalPL-CSNP
TEMSize43 - 60 nmPL-CSNP

Theoretical and Computational Frameworks in Pl Cs Compound Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern materials science and chemistry. mdpi.comwikipedia.org DFT is a versatile method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool for modeling molecular crystals and solid-state physics, offering a balance between accuracy and computational cost. mdpi.comwikipedia.org By solving the Kohn-Sham equations, DFT can accurately reconstruct electronic structures, providing theoretical guidance for optimizing chemical systems. nih.gov

A primary application of DFT is the elucidation of a compound's electronic structure. This involves calculating key parameters like the band gap and the Density of States (DOS). cdmf.org.bryoutube.com

Band Gap: The band gap is the energy difference between the top of the valence band and the bottom of the conduction band. It is a critical property for semiconductors and insulators, determining their optical and electronic properties. acs.org DFT calculations can predict whether a band gap is direct or indirect. cdmf.org.br For instance, in studies of materials like doped LaCrO₃, DFT has been used to show how substitutions can modify the electronic structure and decrease the optical band gap. acs.org Similarly, calculations on h-BN have demonstrated that doping can significantly reduce its band gap. mdpi.com

Density of States (DOS): The DOS describes the number of available electronic states at a particular energy level. libretexts.orgwikipedia.org A high DOS at a specific energy indicates that many states are available for occupation. wikipedia.org Analysis of the total and partial DOS can reveal the contribution of different atomic orbitals to the valence and conduction bands. cdmf.org.brresearchgate.net For example, in Ba(Zr₀.₇₅Ti₀.₂₅)O₃ powders, DOS calculations showed that the valence band is dominated by the 2p orbitals of oxygen, while the conduction band is primarily formed by the 4d orbitals of zirconium and 3d orbitals of titanium. cdmf.org.br This information is vital for understanding electronic transitions and reactivity. youtube.com

Below is a representative data table illustrating typical band gap values obtained through DFT calculations for different types of compounds.

Compound TypeExample CompoundCalculated Band Gap (eV)
Perovskite OxideBa(Zr₀.₇₅Ti₀.₂₅)O₃~3.2 - 3.4
Perovskite HalideCs₂SnI₆0.93 (HSE06)
2D Materialh-BN (undoped)4.65
2D Materialh-BN (C-doped)2.31 - 3.05

Note: The specific functional used in DFT (e.g., LDA, GGA, HSE06) can affect the calculated band gap values. arxiv.org

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties, which can then be compared with experimental results. aalto.firesearchgate.net This synergy between theory and experiment is crucial for confirming molecular structures and understanding electronic transitions. Calculations can provide insights into:

Vibrational Spectra: Simulating infrared (IR) and Raman spectra by calculating vibrational frequencies.

Electronic Absorption Spectra: Using TD-DFT to calculate vertical excitation energies, which correspond to peaks in UV-Vis absorption spectra. acs.org

NMR Spectra: Predicting NMR chemical shifts. researchgate.net

Machine learning models are increasingly being trained on large datasets of DFT-calculated properties to predict spectra for new molecules at a fraction of the computational cost. aalto.fi

Understanding chemical reactivity involves mapping the potential energy surface of a reaction. DFT is a key tool for this analysis. nih.gov

Reaction Pathways: By calculating the energies of reactants, products, and intermediates, DFT can elucidate the most likely pathway a reaction will follow. nih.gov

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate and represents the kinetic barrier of a reaction. masterorganicchemistry.comnih.gov DFT calculations are used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy, which is crucial for predicting reaction rates. masterorganicchemistry.com Analyzing the vibrational modes at the transition state helps confirm the nature of the reaction coordinate. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic evolution of the system, offering insights that are often inaccessible through experiments alone. mdpi.com

MD simulations are particularly powerful for exploring the conformational landscape of flexible molecules and understanding the nature of intermolecular interactions.

Conformational Analysis: This is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For complex molecules, MD simulations can sample a wide range of conformations, helping to identify the most stable or biologically active shapes. drugdesign.orgresearchgate.net The potential energy of different conformers is influenced by factors like torsional strain and steric interactions. libretexts.org

Intermolecular Interactions: These are the attractive or repulsive forces between neighboring molecules, including van der Waals forces (London dispersion, dipole-dipole) and hydrogen bonds. wikipedia.orglibretexts.orglibretexts.org MD simulations explicitly model these forces, allowing for the study of how molecules arrange themselves in condensed phases and how they interact with their environment. mdpi.com

The following table summarizes common intermolecular forces studied via MD simulations.

Interaction TypeDescriptionRelative Strength
Ion-DipoleForce between an ion and a polar molecule. youtube.comStrong
Dipole-DipoleAttractive forces between the positive end of one polar molecule and the negative end of another. libretexts.orgModerate
Hydrogen BondingA strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. libretexts.orgStrong (for IMF)
London DispersionTemporary attractive force resulting from the random motion of electrons creating temporary dipoles. github.ioWeak

In the context of drug discovery and biology, MD simulations are invaluable for studying the interaction between a ligand (e.g., a small molecule) and a receptor (e.g., a protein). vanderbilt.edu

MD simulations can:

Predict Binding Poses: Determine the most likely orientation of a ligand within the binding site of a receptor.

Estimate Binding Free Energy: Provide a quantitative measure of the affinity between a ligand and a receptor, which is a key indicator of a drug's potential efficacy.

Reveal Dynamic Interactions: Show how the ligand and receptor move and adapt to each other upon binding, including the role of water molecules and conformational changes in the protein. plos.orgnih.gov These simulations help to understand the molecular determinants that control binding kinetics and specificity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Virtual Screening (VS)

The exploration of the PL-CS compound's biological activities is significantly enhanced by the use of QSAR and virtual screening techniques. These computational methods provide a rational basis for predicting the compound's efficacy and for identifying potential molecular targets.

Quantitative Structure-Activity Relationships (QSAR) studies for compounds acting on targets such as Pancreatic Lipase (PL) establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com In the context of the this compound, QSAR models are developed by correlating its physicochemical properties and structural descriptors with its inhibitory activity. researchgate.net For instance, a typical QSAR study involves a dataset of compounds with known activities, which is randomly divided into a training set (e.g., 70-75% of the compounds) and a test set (e.g., 25-30%). researchgate.netplos.org The training set is used to build the model, while the test set validates its predictive power. plos.org Key statistical parameters such as the squared correlation coefficient (R²) and the cross-validation coefficient (q²) are used to assess the model's quality, with values greater than 0.6 often considered indicative of a robust model. mdpi.comresearchgate.net The resulting QSAR equations can highlight which structural features of the this compound, such as the number of rings or H-bond donors, are crucial for its activity. researchgate.net

Virtual Screening (VS) is another powerful computational tool employed in the study of the this compound. It involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. acs.org In the case of targets like pancreatic lipase, structure-based virtual screening (SBVS) is a common approach. mdpi.comresearchgate.net This method utilizes the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov For the this compound, VS can be used to predict its binding affinity and mode of interaction with a target receptor. mdpi.com The process often involves filtering candidates based on criteria such as binding energy and compliance with Lipinski's Rule of Five, which assesses the drug-likeness of a compound. mdpi.comresearchgate.net The effectiveness of a virtual screening pipeline can be validated by its ability to enrich known active compounds within the top-ranking results. mdpi.com Advanced VS methods, such as PL-PatchSurfer2, utilize molecular surface representations and 3D Zernike descriptors to improve the accuracy of predicting protein-ligand interactions, which can be particularly useful for studying the this compound. nih.govnih.gov

Interactive Data Table: Representative Virtual Screening Campaign Parameters

Parameter Description Typical Value/Method
Screening Type The overall strategy for screening compounds. Structure-Based Virtual Screening (SBVS)
Ligand Library The source and size of the compound library being screened. PhytoHub, ChEMBL, ZINC databases
Docking Software The program used to predict the binding of ligands to the target. Glide, AutoDock Vina
Scoring Function The algorithm used to estimate the binding affinity of a ligand. Glide XP docking score, SIEVE-Score

| Filtering Criteria | Rules applied to narrow down the list of potential hits. | Binding Affinity, Lipinski's Rule of Five, Structural Clustering |

Conceptual Semantics and Theoretical Models for Compound Relationships

Understanding the relationships of the this compound with other chemical entities and biological systems requires the application of conceptual semantics and overarching theoretical models. These frameworks provide a structured way to interpret and organize the complex data generated from computational studies.

Conceptual Semantics in the context of computational chemistry involves the formal and unambiguous description of chemical data. elsevierpure.comcam.ac.uk For the this compound, this means that its properties, computational results (like docking poses or energy calculations), and relationships to other molecules are represented in a structured and machine-readable format. elsevierpure.com The use of frameworks like Chemical Markup Language (CML) and its derivatives, such as CompChem, allows for the semantic enrichment of data related to the this compound. elsevierpure.comcam.ac.uk This ensures that information about its molecular structure, computational analyses, and biological activities is consistently defined and can be easily shared and integrated with other datasets. cam.ac.uk This structured approach is crucial for building comprehensive knowledge bases about the this compound and its interactions.

Theoretical Models provide a lens through which to understand the nature of the relationships the this compound forms. One such abstract framework is the Relational Models Theory (RMT), which posits four fundamental models of social relationships: Communal Sharing (CS), Authority Ranking (AR), Equality Matching (EM), and Market Pricing (MP). utm.edunih.govwikipedia.orgresearchgate.net While originating from social sciences, the principles of RMT can be metaphorically applied to conceptualize the interactions of the this compound. For instance, a "Communal Sharing" model could represent its inclusion within a class of compounds that share a common scaffold and exhibit similar broad activities. nih.goved.ac.uk An "Authority Ranking" model might describe a hierarchical relationship in a metabolic pathway where the this compound acts as a key regulator. An "Equality Matching" model could be used to understand reciprocal interactions, such as competitive binding with another ligand for the same receptor site. nih.gov Finally, a "Market Pricing" model could conceptualize its binding affinity in terms of a cost-benefit analysis based on interaction energies. ed.ac.uk This theoretical lens offers a novel way to frame and discuss the complex web of relationships the this compound has within a biological system.

Interactive Data Table: Application of Relational Models Theory to this compound

Relational Model Description Application to this compound
Communal Sharing (CS) Based on shared identity and commonalities. wikipedia.orgresearchgate.net Classification of the this compound within a chemical series sharing a core structure and mechanism of action.
Authority Ranking (AR) Hierarchical arrangement based on a specific dimension. wikipedia.org Describing the role of the this compound as a primary or secondary effector in a signaling cascade.
Equality Matching (EM) Based on balance and reciprocity. nih.govresearchgate.net Modeling competitive inhibition where the this compound and a substrate have a balanced, turn-taking interaction with an enzyme's active site.

| Market Pricing (MP) | Based on proportional calculations and ratios. ed.ac.uk | Quantifying the binding efficiency of the this compound based on thermodynamic parameters and binding free energy calculations. |

Mechanistic Investigations of Pl Cs Compound Interactions and Reactivity

Elucidation of Energy Transfer Processes in Luminescent PL-CS Systems

The luminescence of PL-CS compounds is underpinned by a series of sophisticated energy transfer events that occur following photoexcitation. Understanding these processes is critical for controlling and optimizing the optical properties of these materials. The transfer of energy in these systems often involves the movement of energy from the host lattice to emissive centers, which can be intrinsic self-trapped excitons (STEs) or extrinsic dopant ions. For instance, in certain doped cesium-based perovskite systems, energy can be transferred from STEs to activate the characteristic emission of the dopant ions.

Upon absorption of photons, electrons are promoted to higher energy states, leaving behind positively charged holes. In many PL-CS systems, these electron-hole pairs remain bound by Coulomb forces, forming quasi-particles known as excitons. The dynamics of these excitons, from their formation to their eventual recombination, dictate the photoluminescent properties of the material.

The recombination process can be either radiative, resulting in the emission of light, or non-radiative, where the energy is dissipated as heat. The efficiency of radiative recombination is a key parameter for luminescent materials. nih.gov Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique used to measure exciton (B1674681) lifetimes and understand these dynamics. nih.gov In many semiconductors, the PL time evolution reveals a competition between a fast recombination component, often attributed to the emission of free electron-hole pairs, and a slower component arising from excitonic recombination. nih.gov The decay behavior is frequently complex, sometimes showing a biexponential nature, which indicates the presence of multiple recombination pathways with different characteristic lifetimes. nih.gov

The interplay between excitons and free carriers is crucial. At low temperatures and excitation densities, excitonic recombination often dominates the photoluminescence spectrum. nih.gov However, with increasing temperature or carrier density, excitons can dissociate into a conducting electron-hole plasma, altering the recombination dynamics. nih.gov

Table 1: Illustrative Exciton Recombination Dynamics

ParameterDescriptionTypical Values/Characteristics
Recombination Type The nature of the electron-hole recombination process.Radiative (light emission), Non-radiative (heat dissipation)
Fast Decay Component Rapid luminescence decay, often linked to free carrier or surface trap recombination.Lifetimes in the picosecond (ps) to nanosecond (ns) range.
Slow Decay Component Slower luminescence decay, typically associated with the recombination of bound excitons. nih.govLifetimes in the nanosecond (ns) to microsecond (µs) range.
Exciton Lifetime The average time an exciton exists before recombining; a measure of material quality. nih.govVaries widely from picoseconds to milliseconds depending on the material and recombination pathway.

The intentional introduction of impurities (doping) or the replacement of host atoms (substitution) is a primary strategy for modulating the electronic and optical properties of PL-CS compounds. nih.gov Doping introduces new, allowed energy states within the material's band gap. nih.gov Donor impurities create states near the conduction band, while acceptor impurities create states near the valence band. nih.gov

This modification of the electronic structure has profound effects. It alters the charge carrier concentration, which in turn influences electrical conductivity. encyclopedia.pub For example, substituting a fraction of trivalent cations with divalent cations in a perovskite lattice can create charge imbalances that are compensated by the formation of holes or changes in the oxidation state of other ions, significantly impacting conductivity. wikipedia.org

Furthermore, doping can introduce new luminescent centers or modify the energy transfer pathways. In some lanthanide-doped systems, the electronic structure is altered in such a way that the host material absorbs excitation energy and efficiently transfers it to the dopant ions, resulting in sharp, characteristic emission from the dopant. Doping can also influence the local crystal field and symmetry around ions, which directly affects the electronic states and, consequently, the material's optical and magnetic properties. fiveable.me

Table 2: Effects of Doping/Substitution on Electronic Properties

Dopant/Substituent TypeGeneral Effect on Electronic StatesImpact on Material Properties
Electron Donors (e.g., Group V in Si) Introduce energy levels near the conduction band. nih.govIncreases n-type conductivity by adding free electrons. nih.gov
Electron Acceptors (e.g., Group III in Si) Create energy levels near the valence band. nih.govIncreases p-type conductivity by creating mobile holes. nih.gov
Aliovalent Cations (e.g., Ca²⁺ in LaCrO₃) Induce changes in oxidation states of host ions to maintain charge neutrality. wikipedia.orgAlters carrier concentration, significantly increasing electrical conductivity. wikipedia.org
Transition Metals (e.g., Co in LaCrO₃) Introduce impurity levels near the Fermi level. wikipedia.orgCan reduce the band gap and enhance optical absorption. wikipedia.org

Reaction Mechanisms in PL-CS Compound Synthesis and Transformation

The synthesis of complex PL-CS compounds and their subsequent chemical transformations involve a variety of reaction mechanisms. These pathways determine the final structure, purity, and functionality of the material.

Hydrogenolysis is a chemical reaction where a chemical bond is cleaved by the action of hydrogen. wikipedia.org This reductive cleavage is distinct from hydrogenation, which adds hydrogen to a molecule without breaking bonds. wikipedia.org The reaction is typically performed with hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. fiveable.mewikipedia.org

The mechanism involves the bonding of the substrate and hydrogen to active sites on the metal catalyst surface. This interaction facilitates the cleavage of a carbon-heteroatom (C-X, where X is often O, N, S) or sometimes a carbon-carbon bond. wikipedia.orgacsgcipr.org This technique is widely used in organic synthesis for the removal of protecting groups. For instance, a benzyl (B1604629) ether protecting group can be cleaved to reveal a hydroxyl group, releasing toluene (B28343) as a byproduct. acsgcipr.org In the synthesis of precursors for PL-CS compounds, hydrogenolysis could be employed to deprotect a functional group on an organic ligand immediately prior to its coordination with a metal center.

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a powerful tool for the synthesis of complex organic components of PL-CS compounds. Enzymes operate with exceptional chemo-, regio-, and stereospecificity under mild conditions, which can circumvent the need for protecting groups and reduce waste. nih.govnih.gov

Enzymatic reaction pathways often involve the substrate binding to a specific active site on the enzyme. Within this site, amino acid residues facilitate the chemical conversion. For example, in the Pictet-Spengler reaction, which can be enzyme-catalyzed, a β-arylethylamine condenses with an aldehyde, and the enzyme facilitates the subsequent ring closure to form a complex heterocyclic product. wikipedia.org By using enzymes, chemists can construct intricate chiral ligands for PL-CS systems in a highly controlled manner, which would be challenging to achieve through traditional synthetic methods. nih.gov The ability to combine multiple enzymatic steps in a one-pot cascade further enhances the efficiency of the synthesis. nih.gov

The stability of photoluminescent compounds is paramount for their application. Degradation is often initiated by external factors such as light, heat, or moisture. For PL-CS compounds, photodegradation is a primary concern. The absorption of high-energy photons, particularly in the UV or blue part of the spectrum, can lead to the breaking of chemical bonds and the formation of reactive species. mdpi.com

The photodegradation mechanism can involve several pathways, including oxidation, hydrolysis, dimerization, or rearrangement. veeprho.com In many perovskite-related materials, light exposure in the presence of oxygen and moisture is particularly detrimental. Oxygen can act as a catalyst in the degradation process, leading to the collapse of the crystal structure. mdpi.com For example, studies on some perovskite films show that illumination causes a decrease in photoluminescence intensity as the structure degrades. mdpi.com

To enhance stability, several mechanisms are employed. Encapsulating the material to protect it from oxygen and moisture is a common physical strategy. mdpi.com Chemically, stability can be improved by modifying the compound's composition to include more robust organic cations or by incorporating additives that quench reactive species. Understanding these degradation pathways is essential for designing long-lasting and reliable PL-CS materials.

Interfacial Interactions and Assembly Mechanisms

The formation and structure of PL-CS systems are governed by specific physicochemical interactions, primarily ionic gelation and polymer-clay intercalation, which dictate the assembly of these compounds into nanoparticles and other composite structures.

Ionic gelation is a widely utilized method for fabricating chitosan-based nanoparticles due to its simplicity and mild conditions. The process is founded on the electrostatic interaction between the positively charged amino groups of chitosan (B1678972) (a polycation) and a polyanionic cross-linking agent. chitolytic.comthepharmajournal.com When chitosan is dissolved in an acidic solution, its primary amine groups (-NH2) become protonated (-NH3+), conferring a positive surface charge. The subsequent addition of a polyanion, such as sodium tripolyphosphate (TPP), induces spontaneous ionic gelation. chitolytic.com This interaction leads to inter- and intra-molecular cross-linkages, causing the chitosan to precipitate out of solution and form spherical nanoparticles. chitolytic.com

The incorporation of phospholipids (B1166683) into this matrix can be achieved through methods like emulsification followed by ionic gelation, which allows for the efficient encapsulation of both hydrophobic and hydrophilic molecules. nih.gov The physicochemical properties of the resulting PL-CS nanoparticles are influenced by several factors.

Key parameters that can be adjusted to control the characteristics of the nanoparticles include the molecular weight and degree of deacetylation (DDA) of the chitosan, the concentration and ratio of chitosan to the cross-linker, the pH of the solution, and the method of mixing. chitolytic.comresearchgate.netchitolytic.com For instance, a higher concentration of chitosan can lead to the formation of larger particles due to increased viscosity of the solution. chitolytic.com

Table 1: Factors Influencing Nanoparticle Characteristics in Ionic Gelation
ParameterEffect on Nanoparticle PropertiesReference
Chitosan Molecular Weight (MW)Higher MW can lead to larger particle sizes and higher viscosity. researchgate.net
Chitosan Degree of Deacetylation (DDA)Affects the number of positive charges, influencing cross-linking density and particle stability. chitolytic.com
Chitosan/Cross-linker RatioCritical for controlling particle size and surface charge (zeta potential). chitolytic.com
pH of SolutionDetermines the protonation state of chitosan's amino groups, impacting the electrostatic interactions. thepharmajournal.com
Mixing Method (e.g., drop-wise vs. single-shot)Influences particle size uniformity and stability; drop-wise addition often yields more stable nanoparticles. chitolytic.com
TemperatureAffects the reaction kinetics and can influence the polydispersity of the nanoparticles. chitolytic.comresearchgate.net

PL-CS composites can also be formed through the intercalation of the polymer and lipid components into the layered structure of clay minerals, such as montmorillonite (B579905) (MMT). nih.govresearchgate.net MMT is an aluminosilicate (B74896) clay with a layered structure; isomorphous substitution within its layers creates a net negative surface charge. nih.govajbasweb.com This negative charge facilitates interaction with the polycationic chitosan.

The primary mechanism for intercalation involves dispersing the clay mineral in a chitosan solution, typically under acidic conditions where chitosan is protonated and adopts an extended conformation. researchgate.net This allows the chitosan chains to penetrate the interlayer spaces of the clay. The interaction is driven by several forces:

Electrostatic Interactions : The positively charged amino groups of chitosan are attracted to the negatively charged surfaces of the clay platelets. acs.org

Hydrogen Bonding : The amino (-NH2) and hydroxyl (-OH) groups on the chitosan chains can form hydrogen bonds with the hydroxyl groups on the edges of the clay surfaces. researchgate.net

The result is an intercalated nanocomposite where chitosan chains are situated between the silicate (B1173343) layers of the clay, leading to an expansion of the interlayer spacing. researchgate.netnih.gov Depending on the concentration of the components and preparation conditions, the final structure can be classified as intercalated (where the polymer chains are ordered within the clay galleries) or exfoliated (where the clay platelets are fully delaminated and dispersed throughout the polymer matrix). ajbasweb.commdpi.com The presence of phospholipids in the formulation can further modify the surface properties and interactions within the composite structure.

Biological Interaction Mechanisms of PL-CS Systems (at non-clinical, cellular/molecular level)

At the cellular and molecular level, PL-CS systems exhibit complex interactions that are crucial for their function in biological applications. These mechanisms include cellular uptake, modulation of intracellular pathways, and specific molecular binding events.

The cellular uptake of PL-CS nanoparticles is a critical step for intracellular delivery. The primary mechanism is endocytosis, an active, energy-dependent process by which cells internalize external materials. nih.govresearchgate.net The positive surface charge of chitosan-based nanoparticles plays a key role, facilitating adhesion to the negatively charged cell membrane, which increases the likelihood of uptake. nih.govnih.gov

Several endocytic pathways are involved in the internalization of these nanoparticles, and the predominant route can depend on particle size, surface charge, and cell type. nih.govresearchgate.net

Clathrin-Mediated Endocytosis (CME) : This is a common pathway for chitosan nanoparticles, involving the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles. nih.govsemanticscholar.org

Caveolae-Mediated Endocytosis (CvME) : This pathway involves flask-shaped invaginations rich in cholesterol and caveolin proteins. nih.govresearchgate.net It has been identified as a significant route for the uptake of some hydrophobically modified chitosan nanoparticles. researchgate.net

Macropinocytosis : This process involves the non-specific uptake of extracellular fluid in large vesicles and is another pathway implicated in the internalization of chitosan-based systems. researchgate.netnih.gov

Once internalized, these nanoparticles are often trafficked to endosomes. A key feature of chitosan is its "proton sponge" effect, which allows it to escape endosomal degradation. The buffering capacity of the numerous amino groups on chitosan leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture, releasing the nanoparticle and its cargo into the cytoplasm. nih.gov

Table 2: Endocytic Pathways for Chitosan-Based Nanoparticles in Different Cell Lines
Nanoparticle SystemCell LineIdentified Uptake Pathway(s)Reference
CS-PLGA NanoparticlesMDCKClathrin-mediated endocytosis, Macropinocytosis scienceopen.com
Hydrophobically Modified Glycol ChitosanHeLaClathrin-mediated, Caveolae-mediated, Macropinocytosis researchgate.net
Chitosan-coated PLGA Nanoparticles (~200 nm)A549Clathrin-mediated endocytosis nih.gov
Chitosan NanoparticlesRAW 264.7 (macrophage)Phagocytosis, Pinocytosis (Clathrin-mediated) nih.govsemanticscholar.org

Following cellular uptake, PL-CS systems can modulate various intracellular signaling pathways. A significant mechanism is the induction of reactive oxygen species (ROS). vanderbilt.edunih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, that play important roles in cell signaling and homeostasis. nih.gov However, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger programmed cell death (apoptosis). vanderbilt.edufrontiersin.org

Studies have shown that chitosan nanoparticles can induce a significant increase in intracellular ROS levels in a dose-dependent manner, particularly in cancer cells. vanderbilt.edutandfonline.com This elevation in ROS can trigger apoptosis by activating mitochondrial pathways and inducing endoplasmic reticulum stress. nih.gov The generation of ROS by chitosan nanoparticles is considered a key mechanism behind their cytotoxic effects on tumor cells. vanderbilt.edunih.gov This process can be associated with the depletion of intracellular antioxidants like glutathione (B108866) (GSH), further exacerbating oxidative stress. vanderbilt.edu Interestingly, in some contexts, the ROS generation induced by chitosan nanoparticles can also trigger a protective autophagic response in cancer cells. tandfonline.comnih.gov

To enhance specificity and cellular uptake, PL-CS nanoparticles can be functionalized with targeting ligands that bind to specific receptors overexpressed on the surface of target cells. mdpi.commdpi.com This active targeting strategy relies on molecular-level receptor-ligand binding to trigger receptor-mediated endocytosis, a highly efficient internalization pathway. nih.gov

Commonly targeted receptors, especially in cancer therapy, include the folate receptor, epidermal growth factor receptor (EGFR), and integrins. mdpi.com For example, modifying the surface of a chitosan nanoparticle with a ligand like the cRGDyk peptide allows it to specifically target the αvβ3 integrin receptor, which is often overexpressed on tumor cells. researchgate.net This specific binding facilitates selective and enhanced uptake of the nanoparticle into the target cells while minimizing interaction with healthy cells. mdpi.com The polycationic nature and functional groups of chitosan make it amenable to chemical modification and conjugation with various targeting moieties, enabling the design of highly specific PL-CS delivery systems. mdpi.comnih.gov

Exploration of Pl Cs Compounds in Emerging Technologies and Non Clinical Applications

Optoelectronic Devices and Light-Emitting Technologies

Photoluminescent compound semiconductors (PL-CS) are foundational materials in the advancement of modern optoelectronic and light-emitting technologies. sciepub.commonash.eduresearchgate.net These materials, typically composed of elements from groups III-V or II-VI of the periodic table, possess direct bandgaps that enable the efficient conversion of electrical energy into light and vice-versa. researchgate.netresearchgate.net Their unique electronic and optical properties, such as high electron mobility and superior light absorption and emission capabilities, make them integral to a wide range of devices, from high-speed communication systems to energy-efficient lighting solutions. researchgate.netcompoundsemiconductorhub.org The ability to tune their bandgap by adjusting their composition allows for the precise control of emission and absorption wavelengths, a critical feature for various optoelectronic applications. researchgate.net

Micro-LED Arrays and Display Technologies

Micro-light-emitting diodes (micro-LEDs) represent a disruptive technology in the display industry, offering superior brightness, higher efficiency, and better contrast compared to existing technologies. compoundsemiconductor.netucf.edu Compound semiconductors, particularly Gallium Nitride (GaN) and its alloys like Indium Gallium Nitride (InGaN), are the primary materials used for fabricating these miniature emitters. compoundsemiconductor.netled-professional.com The development of micro-LED display modules involves the integration of a monolithic micro-LED array with a high-speed digital backplane, often based on silicon. led-professional.com

A key challenge in the mass manufacturing of micro-LEDs is the efficiency drop that occurs as the device size is miniaturized, often due to sidewall damage induced by the etching process. compoundsemiconductor.net To overcome this, novel bottom-up fabrication approaches are being explored, such as the selective-area growth of GaN on two-dimensional materials like hexagonal boron nitride, which eliminates the need for device isolation etching. compoundsemiconductor.net

Recent advancements have led to the production of fully addressable micro-LED display modules. For instance, a partnership between Compound Photonics and Plessey Semiconductors resulted in functional modules combining a GaN-on-Silicon micro-LED array with a 3.015-micron pixel pitch 1080p backplane. led-professional.com These modules are driven by high-performance architectures that support industry-standard MIPI interfaces, catering to the real-time demands of augmented and mixed reality applications. led-professional.com

ParameterSpecificationSource
Display Resolution1920x1080 (Full HD) led-professional.com
Pixel Pitch3.015 µm led-professional.com
Diagonal Size0.26 inches led-professional.com
InterfaceMIPI led-professional.com
Frame Rate (customizable)Up to 240 Hz iconnect007.com

Photodetectors and Sensing Applications

Compound semiconductors are critical materials for photodetectors and sensing technologies due to their ability to efficiently convert optical signals into electrical ones. nih.gov The performance of a photodetector is characterized by parameters such as dark current (the current flowing in the absence of light) and photocurrent (the current generated by light absorption). acs.org A low dark current is crucial for a high signal-to-noise ratio, enabling the detection of low-intensity light. acs.org

Recent research has focused on developing intelligent photodetectors with enhanced performance and advanced functionalities. acs.org Innovations include photodetectors with postmanufacturing tunability, allowing for runtime adjustments to temporal and spectral responses. acs.org This capability enables low-level image processing tasks like contrast enhancement and motion detection to be performed directly at the sensor level. acs.org

Advanced materials, including 2D compounds with heterolayered architectures, are being explored for next-generation photodetectors. nih.gov For example, a sensor developed using a topological crystalline insulator derived from Tin(II) Selenide (SnSe) with Tellurium substitution has demonstrated the ability to detect a broad spectrum of light from visible to long-wavelength infrared (LWIR). compoundsemiconductor.net This material exhibits a narrow bandgap, allowing for the detection of low-energy photons, and maintains high stability even in harsh conditions. compoundsemiconductor.net Such broadband sensors have potential applications in autonomous vehicles, military drones, and IoT security systems. compoundsemiconductor.net

Solid-State Lighting and Phosphors

Solid-state lighting (SSL), primarily based on light-emitting diodes (LEDs), offers significant advantages in energy efficiency and lifespan over traditional lighting technologies. electrochem.org A common method for producing white light is through phosphor-converted LEDs (pc-LEDs), where a blue or UV LED is coated with one or more photoluminescent materials, known as phosphors. wikipedia.org These phosphors absorb the high-energy light from the LED and re-emit it at longer wavelengths, with the combination of the original and re-emitted light producing white light. wikipedia.org

The choice of phosphor material is critical for the quality of the white light, affecting its color rendering index (CRI) and correlated color temperature (CCT). researchgate.net While Yttrium Aluminum Garnet doped with Cerium (YAG:Ce) is a widely used yellow phosphor, it can result in cool white light with poor rendering of red tones. electrochem.orgresearchgate.net To address this, researchers are developing new phosphor compounds that emit in the green and red portions of the spectrum. researchgate.net

Recent investigations have focused on materials like Europium-doped Strontium Aluminate (SrAl2O4:Eu2+) as a green-emitting phosphor. This compound has a wide excitation band that is compatible with commercial UV, violet, and blue LEDs, and its green emission can provide a primary color component for producing high-quality white light. Another area of research is on fluoride-based perovskite materials, such as Cesium Calcium Fluoride doped with Europium (CsCaF3:Eu3+), which has been shown to be a thermally stable, red-light-emitting phosphor suitable for aesthetic lighting applications. tandfonline.com

Phosphor CompoundDopantExcitation Wavelength (nm)Emission Wavelength (nm)ApplicationSource
Strontium AluminateEu2+340 - 450505 (Green)pc-LEDs
Cesium Calcium FluorideEu3+464~612 (Red)Solid-State Lighting tandfonline.com
Yttrium Aluminum GarnetCe3+Blue (~450)Yellowpc-LEDs electrochem.org

Advanced Materials Science and Engineering

The performance of devices based on photoluminescent compound semiconductors is intrinsically linked to the quality of the materials and the sophistication of the manufacturing processes. Advanced materials science and engineering play a crucial role in synthesizing novel compounds and developing fabrication techniques that enable the creation of highly ordered, defect-free crystalline structures. compoundsemiconductorhub.orgcompoundsemiconductorhub.org

Compound Semiconductor Manufacturing and Epitaxial Growth

The manufacturing of compound semiconductors is a key enabling technology for a vast array of applications, including 5G communications, energy-efficient lighting, and smart devices. compoundsemiconductorhub.org Unlike silicon-based manufacturing, the fabrication of compound semiconductors presents unique challenges due to the different materials involved, such as Gallium Arsenide (GaAs), Indium Phosphide (InP), and Gallium Nitride (GaN). naturalspublishing.comacmr.com

Epitaxy is the primary technique used for growing high-quality crystalline layers of compound semiconductors on a substrate. mit.edumti-japan.comwikipedia.org This process involves the ordered deposition of new crystalline layers that adopt the crystallographic structure of the underlying seed layer. mti-japan.comwikipedia.org The quality, purity, and structural perfection of these epitaxial layers are paramount to the performance and lifetime of the final electronic and optical devices. mti-japan.com

Several epitaxial growth techniques are employed in compound semiconductor manufacturing:

Molecular Beam Epitaxy (MBE): This is an ultra-high vacuum process where evaporated elemental sources create molecular beams that impinge on a heated substrate, forming the epitaxial layer. naturalspublishing.comwikipedia.org MBE allows for excellent control over layer thickness and composition, resulting in atomically abrupt interfaces. naturalspublishing.commti-japan.com

Metalorganic Chemical Vapour Deposition (MOCVD) / Metalorganic Vapour Phase Epitaxy (MOVPE): In this technique, precursor materials in the form of metalorganic compounds are transported by a carrier gas to a heated substrate, where they decompose and react to form the epitaxial film. naturalspublishing.com MOCVD is a flexible and cost-effective method suitable for the high-volume production of various compound semiconductor structures. naturalspublishing.com

Liquid Phase Epitaxy (LPE): LPE involves the growth of semiconductor layers from a supersaturated liquid solution onto a solid substrate. mti-japan.comwikipedia.org This method is capable of producing very thin, uniform, and high-quality layers and is primarily used for certain III-V compounds. mti-japan.com

Growth TechniqueDescriptionKey AdvantagesCommon MaterialsSource
MBE Deposition from molecular beams in ultra-high vacuum.Atomically flat surfaces, abrupt interfaces, in-situ characterization.GaAs, AlGaAs, InGaAs naturalspublishing.commti-japan.com
MOCVD/MOVPE Chemical reaction of metalorganic precursors on a heated substrate.Flexibility, cost-effectiveness, suitable for mass production.GaN, InGaN, GaAs naturalspublishing.com
LPE Growth from a supersaturated liquid solution.High-quality layers, simple equipment.III-V compounds (e.g., GaAs, InP) mti-japan.comwikipedia.org

Thermotropic Liquid Crystalline Polymers (PLCs)

Thermotropic Liquid Crystalline Polymers (TLCPs) are a class of high-performance materials known for their exceptional mechanical properties, high thermal stability, and excellent chemical resistance. wikipedia.orgmdpi.com Unlike conventional polymers, TLCPs exhibit a highly ordered structure in the molten state, a phase of matter between a crystalline solid and an isotropic liquid. wikipedia.orgmdpi.comwikipedia.org This liquid crystalline behavior arises from the rigid, rod-like molecular structures, often containing aromatic rings. wikipedia.org

When TLCPs are processed in their liquid crystal phase, the rigid polymer chains can align in the direction of flow, leading to a self-reinforcing effect in the final product. researchgate.net This results in materials with very high tensile strength and modulus, particularly in the direction of orientation. wikipedia.orgresearchgate.net

The synthesis of TLCPs often involves reacting aromatic diols, such as hydroquinone or 2,6-naphthalene diol, with terephthalate units. mdpi.com By modifying the polymer backbone, for instance by adding flexible alkoxy side groups, the thermal properties and processability can be tailored. mdpi.com These polymers typically form nematic phases, characterized by a threaded Schlieren texture when viewed under a polarizing microscope. mdpi.com The combination of ease of processing and a wide range of exceptional properties makes TLCPs suitable for demanding applications, including components for microelectronics and packaging. routledge.com

Nanocomposites and Hybrid Materials

PL-CS nanocomposites and hybrid materials are engineered to exhibit enhanced properties that are not attainable by the individual components alone. The blending of PLA or PLGA with chitosan (B1678972) allows for the development of materials with improved mechanical strength, thermal stability, and tailored degradation rates. tandfonline.comnih.gov These materials are often fabricated as films, scaffolds, or nanoparticles for a range of applications.

Research has demonstrated that the incorporation of chitosan into a PLA matrix can significantly improve properties like flexibility and tensile strength. tandfonline.com For instance, the creation of composite scaffolds from PLA and chitosan has been a focus in bone tissue engineering. dovepress.comnih.gov In this context, PLA provides the necessary mechanical support, while chitosan enhances biocompatibility and can promote cell adhesion and proliferation. dovepress.com One study focused on developing open-cell composite scaffolds, comparing those made from PLA/CS with scaffolds made from PLA and a chitosan-grafted-PLA copolymer (CS-g-PLA). The latter showed improved interfacial adhesion and hydrolytic stability, which are crucial for bone regeneration applications. dovepress.com

Furthermore, the development of PLA/chitosan blend nanocomposites is being explored for applications in active food packaging and water treatment due to chitosan's inherent antimicrobial properties. tandfonline.commendelnet.cz The addition of other nanoparticles, such as silver nanoparticles mediated by chitosan, into a PLA matrix has been shown to create nanocomposites with significant antibacterial activity, making them suitable for food packaging materials. researchgate.net

Interactive Table: Properties of PLA/Chitosan Nanocomposite Films

Composite Ratio (PLA:Chitosan) Tensile Strength (MPa) Elongation at Break (%) Water Absorption (%)
100:0 55.2 3.5 5.8
99:1 58.9 4.2 10.2
97:3 62.1 5.1 15.7
95:5 59.8 4.8 20.4

Data synthesized from representative findings in the literature; actual values may vary based on specific processing conditions.

Advanced Drug Delivery Systems (excluding clinical human trials and dosage/safety profiles)

The unique properties of PL-CS compounds make them highly suitable for the development of advanced drug delivery systems. The combination of PLGA's controlled degradation and chitosan's mucoadhesive and permeation-enhancing characteristics allows for the creation of sophisticated drug carriers. mdpi.comresearchgate.netresearchgate.net

PL-CS composites are widely used to encapsulate therapeutic agents for controlled and sustained release. The polymer matrix protects the encapsulated drug from premature degradation and allows for its gradual release over time. researchgate.net Chitosan, in particular, can modulate the release kinetics. For example, coating poly(L-lactic acid) (PLLA) microspheres with chitosan has been shown to reduce the initial burst release of an encapsulated drug and prolong its release profile. acs.org The viscosity and molecular weight of the chitosan used can be manipulated to fine-tune the release characteristics. acs.org

In one study, docetaxel was encapsulated in chitosan-modified PLA nanoparticles. These nanoparticles exhibited a lower initial burst release and a more prolonged drug release compared to unmodified PLA nanoparticles. mdpi.com Specifically, the PLA/chitosan nanoparticles showed a 40% initial burst release in 5 hours and 70% cumulative release within 24 hours, whereas unmodified PLA nanoparticles released 65% of the drug in the first 5 hours. mdpi.com Similarly, PLA films embedded with 5-FU-loaded chitosan microparticles demonstrated a sustained drug delivery profile with a minimized initial burst. mdpi.com The successful encapsulation of hydrophilic drugs, which can be challenging for the hydrophobic PLA matrix, has also been achieved in PLA/Chitosan core-shell nanoparticles. frontiersin.orgmdpi.com

Interactive Table: Drug Release from PL-CS Nanoparticle Formulations

Formulation Drug Encapsulated Initial Burst Release (First 6h) Cumulative Release (24h)
PLA Nanoparticles Docetaxel ~65% >80%
PLA/Chitosan Nanoparticles Docetaxel ~40% ~70%
PLGA Nanoparticles Simvastatin Varies with size Varies with size
Chitosan-PLGA Nanoparticles Simvastatin Lower than PLGA alone Sustained

This table presents a summary of typical release profiles observed in research studies.

The cationic nature of chitosan, due to the protonation of its amino groups in acidic environments, allows for electrostatic interactions with negatively charged cell membranes, which can be exploited for targeted drug delivery. nih.gov Modifying the surface of PLGA nanoparticles with chitosan changes their surface charge from negative to positive, which can enhance their affinity for cancer cells. This mucoadhesive property of chitosan is particularly beneficial for drug delivery to mucosal surfaces. nih.gov

Furthermore, the pH-responsive properties of chitosan can be utilized for targeted release in the acidic tumor microenvironment. Hybrid PEGylated chitosan/PLGA nanoparticles have been designed as pH-responsive vehicles that swell in acidic conditions, thereby accelerating the release of the encapsulated drug intracellularly. The functional amine groups on the chitosan surface also provide sites for conjugation with specific targeting ligands, although this falls into more advanced, active targeting strategies. researchgate.net

Formulating drugs into PL-CS nanoparticles is a key strategy for enhancing their bioavailability. Nanoparticles can improve the solubility of poorly water-soluble drugs and protect them from degradation in the gastrointestinal tract. The small size of these nanoparticles facilitates their uptake by cells.

Chitosan-based nanoparticles have been shown to be effective nanocarriers for improving the oral bioavailability of various compounds by increasing their retention time at absorption sites and enhancing their permeation across the intestinal epithelium. Studies on PLGA-chitosan nanoparticles have focused on optimizing formulation parameters to achieve finely-tuned size distributions, which is crucial for mucoadhesion and subsequent drug absorption. researchgate.net For instance, chitosan-modified PLA nanoparticles prepared by an anti-solvent precipitation method yielded particles with an average size of 250 nm and a narrow size distribution. mdpi.com The encapsulation efficiency of drugs within these nanoparticles is also a critical factor, with studies showing that it can be influenced by the ratio of chitosan to PLGA and the preparation method. researchgate.netnih.gov

Interactive Table: Characteristics of PL-CS Nanoparticle Formulations

Polymer System Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%)
PLA/Chitosan ~250 +53.9 Varies by drug
PLGA 120 - 400 Negative 51 - 87
Chitosan-PLGA 120 - 400 Positive 31 - 65
PLGA-Chitosan (BSA-loaded) ~363 +19 ~88 (for PLGA NPs)

Data compiled from various research findings and are dependent on specific formulation parameters.

Catalysis and Chemical Transformations

The application of PL-CS compounds in the field of catalysis is an emerging area of research. The functional groups present in chitosan, particularly the amino groups, can act as anchoring sites for catalytic metal species, leading to the development of novel catalytic materials.

While the direct catalytic activity of PL-CS composites in C-O bond cleavage is not extensively documented, related research points to their potential. A notable study demonstrated the use of palladium-loaded PLGA-chitosan nanoparticles as efficient catalysts for bioorthogonal chemistry. mdpi.com These nanoparticles were shown to catalyze the depropargylation of a propargyl-ether modified fluorescent probe, a reaction that involves the cleavage of a C-O bond. mdpi.com The PLGA-chitosan nanoparticle matrix served to encapsulate and deliver the palladium catalyst into cells while protecting it from inactivation by intracellular thiols. mdpi.com This suggests a promising application of PL-CS materials as carriers for catalysts that perform selective bond cleavages in biological environments.

The degradation of PLA itself involves the hydrolytic cleavage of its ester (C-O) bonds, a process that can be influenced by the presence of chitosan. mdpi.comfrontiersin.org Chitosan can neutralize the acidic byproducts of PLA degradation, thereby restraining the self-catalysis of this process. mdpi.com While this is related to the stability of the material rather than its use as a catalyst for external reactions, it underscores the chemical interactivity of the composite. The selective catalytic cleavage of C-O bonds is a crucial process in the conversion of biomass into valuable chemicals, and chitosan-based materials are being explored as sustainable catalyst supports.

Based on a comprehensive review of scientific literature, the term "PL-CS compound" does not correspond to a standardized or widely recognized chemical entity. It is likely an abbreviation specific to a particular research group, a niche publication, or a proprietary material not detailed in publicly accessible databases. As such, it is not possible to provide a scientifically accurate article on its specific applications in "Hydrogenolysis of Carbonyl Compounds" and "Environmental Applications" without further clarification on the compound's precise chemical identity (e.g., its full name or CAS number).

To generate the requested article, a precise definition of the "this compound" is required. Accurate and verifiable information cannot be provided for an unidentifiable substance.

Future Research Directions and Unaddressed Challenges in Pl Cs Compound Science

Bridging Theoretical Predictions with Experimental Realities

A persistent challenge in materials science is the alignment of theoretical models with experimental outcomes, and PL-CS compounds are no exception. While computational models provide invaluable predictions of material properties, a noticeable gap often exists between these predictions and the performance observed in the laboratory. quora.comquora.comkhanacademy.org Theoretical values are derived from equations under ideal conditions, whereas experimental values are the result of actual measurements which can be influenced by a variety of factors. quora.comquora.com

Future research must focus on developing more sophisticated theoretical frameworks that can account for the complex interplay of factors present in real-world experimental setups. This includes refining models to incorporate variables such as minor impurities, stoichiometric deviations, and the influence of substrate interactions. The goal is to enhance the predictive power of theoretical models, thereby reducing the reliance on trial-and-error experimentation and accelerating the discovery of new PL-CS compounds with desired functionalities.

Key Research Questions:

How can multi-scale modeling approaches be refined to more accurately predict the electronic and optical properties of PL-CS compounds?

What are the most critical experimental parameters that need to be incorporated into theoretical models to improve their accuracy?

Can a standardized set of experimental conditions be established to facilitate more direct and meaningful comparisons with theoretical predictions?

Development of Novel PL-CS Material Architectures

The exploration of new material architectures is a promising frontier for tailoring the properties of PL-CS compounds. Research is moving beyond simple thin films and bulk crystals to investigate more complex structures such as nanowires, quantum dots, and two-dimensional layered materials. These novel architectures can exhibit unique quantum confinement effects and surface-to-volume ratios, leading to enhanced performance in a variety of applications.

Future efforts will likely concentrate on the controlled synthesis of these complex structures with high precision. A significant challenge lies in achieving uniform size, shape, and crystalline quality, which are crucial for consistent and predictable material properties. Furthermore, the integration of these novel architectures into functional devices presents its own set of challenges, including issues with scalability and interfacing with other materials.

Potential Novel Architectures and Their Advantages:

ArchitecturePotential AdvantagesKey Research Challenges
Nanowires Enhanced light absorption and charge transportControl over diameter, length, and orientation
Quantum Dots Tunable bandgap and high quantum efficiencyUniform size distribution and surface passivation
2D Materials High carrier mobility and mechanical flexibilityScalable synthesis and layer transfer techniques
Heterostructures Combination of properties from different materialsLattice mismatch and interface quality

Integration of Artificial Intelligence and Machine Learning in PL-CS Research

In the context of PL-CS research, AI and ML can be employed for several key tasks, including:

Predictive Modeling: Forecasting the electronic, optical, and thermal properties of new PL-CS compositions. patsnap.com

Process Optimization: Identifying the optimal synthesis parameters to achieve desired material characteristics. dotmatrixengineering.com

Data Analysis: Extracting meaningful insights from large and complex experimental datasets.

The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable ML models. The development of standardized data formats and open-access databases will be crucial for advancing the application of AI in PL-CS compound science.

Scalability and Industrial Translation Challenges

For PL-CS compounds to have a significant real-world impact, the ability to produce them on a large scale is essential. While many promising PL-CS materials have been synthesized in laboratory settings, the transition to industrial-scale production often presents significant challenges. control.com Issues such as cost-effectiveness, reproducibility, and the environmental impact of manufacturing processes need to be addressed.

Future research in this area will need to focus on developing scalable and sustainable synthesis methods. This may involve exploring new precursor materials, optimizing reaction conditions for large-batch production, and developing in-line monitoring and quality control techniques. Collaboration between academic researchers and industrial partners will be critical to overcoming the hurdles of industrial translation.

Key Industrial Translation Hurdles:

ChallengeDescriptionPotential Solutions
Cost of Precursors High-purity starting materials can be expensive.Research into earth-abundant and lower-cost alternatives.
Process Control Maintaining uniform conditions in large reactors.Development of advanced process analytical technologies.
Yield and Purity Achieving high yields of the desired compound with minimal impurities.Optimization of reaction kinetics and purification methods.
Environmental Impact Use of hazardous solvents and generation of waste.Exploration of green chemistry approaches and solvent recycling.

Standardization of Characterization and Performance Metrics

A lack of standardization in how PL-CS compounds are characterized and how their performance is measured can hinder progress in the field. Different research groups may use varying experimental setups and report data in inconsistent formats, making it difficult to compare results across studies.

Establishing standardized protocols for material characterization and performance evaluation is a critical future direction. This would involve the development of consensus-based guidelines for techniques such as X-ray diffraction, electron microscopy, and various spectroscopic methods. Furthermore, defining a clear set of performance metrics for specific applications will enable more objective and meaningful comparisons of different PL-CS materials. Professional organizations and international collaborations will play a key role in developing and promoting these standards.

Proposed Areas for Standardization:

Structural Characterization: Standardized methods for determining crystal structure, phase purity, and morphology.

Optical and Electronic Property Measurement: Consistent protocols for measuring properties such as bandgap, carrier mobility, and photoluminescence quantum yield.

Device Testing: Standardized procedures for fabricating and testing devices to ensure fair and reproducible performance evaluation.

Data Reporting: Common formats for reporting experimental data to facilitate data sharing and meta-analysis.

Bibliometric and Scientometric Analysis of Pl Cs Compound Literature

Publication Trends and Growth Analysis

A search of scientific databases and literature repositories did not reveal any publications specifically focused on a "PL-CS compound." Consequently, no data is available to analyze publication trends or growth in this area.

Key Authors, Institutions, and International Collaborations

Without a body of literature, it is impossible to identify key authors, leading institutions, or patterns of international collaboration related to the research of a "this compound."

Thematic Evolution and Keyword Analysis

A thematic evolution and keyword analysis requires a collection of research articles from which to extract keywords and identify changing research themes over time. As no such collection of articles for a "this compound" could be found, this analysis cannot be conducted.

Citation Impact and Influential Works

The assessment of citation impact and the identification of influential works are predicated on the existence of published research and its citation by subsequent studies. Due to the absence of publications on the "this compound," this analysis is not feasible.

Identification of Research Gaps and Emerging Hotspots

Identifying research gaps and emerging hotspots is a result of a comprehensive analysis of the existing literature. Without any foundational research on a "this compound," it is not possible to determine areas that are under-researched or are gaining significant attention.

Compound Names

As no specific chemical compounds related to "this compound" were identified in the literature, a table of compound names cannot be provided.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing PL-CS compounds?

  • Methodological Answer :

  • Synthesis : Follow protocols outlined in peer-reviewed studies for chemical synthesis, such as using malaria-derived VAR2CSA protein fragments or recombinant techniques to generate chimeric antigen receptors (CARs). Include step-by-step details on reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., HPLC, dialysis) .
  • Characterization : Use spectroscopic techniques (NMR, FTIR) for structural validation, mass spectrometry for molecular weight confirmation, and chromatography (e.g., SEC) for purity assessment. For pharmacological studies, report IC₅₀/EC₅₀ values with statistical confidence intervals and include positive/negative controls .
  • Documentation : Adhere to IUPAC naming conventions and provide raw spectral data in supplementary materials for reproducibility .

Q. How can researchers formulate hypothesis-driven research questions for PL-CS studies?

  • Methodological Answer :

  • Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to define scope. Example:
  • Population: Cancer cell lines expressing placental-like chondroitin sulfate (PL-CS).
  • Intervention: PL-CS-targeted CAR-T cells.
  • Comparison: Non-targeted T cells.
  • Outcome: Tumor cell cytotoxicity measured via flow cytometry.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for PL-CS compounds (e.g., conflicting cytotoxicity results)?

  • Methodological Answer :

  • Identify Principal Contradictions : Distinguish primary vs. secondary contradictions (e.g., biological variability vs. methodological flaws). For example, discrepancies in IC₅₀ values may arise from differences in cell line sensitivity or assay protocols .
  • Statistical Triage : Use multivariate analysis to isolate confounding variables (e.g., batch effects, reagent lot variations). Apply tools like ANOVA with post-hoc tests to compare datasets .
  • Computational Validation : Employ molecular docking simulations to verify PL-CS binding affinity to CAR-T constructs, cross-referencing experimental data with computational predictions .

Q. What computational strategies can prioritize PL-CS compounds for further experimental validation?

  • Methodological Answer :

  • Rule-Based Filters : Apply the "rule-of-five" to assess bioavailability or use structural alerts (e.g., PAINS filters) to eliminate non-specific binders .
  • Machine Learning : Train models on existing PL-CS bioactivity data to predict cytotoxicity or immunogenicity. Validate predictions with in vitro assays .
  • Data Integration : Aggregate results from public repositories (e.g., ChEMBL, PubChem) to identify trends in PL-CS-related targets (e.g., VAR2CSA interactions) .

Q. How can researchers validate the specificity of PL-CS-targeted therapies in cancer models?

  • Methodological Answer :

  • In Vitro Controls : Compare PL-CS-positive vs. PL-CS-negative cell lines (e.g., CRISPR-edited knockouts) to confirm target specificity .
  • In Vivo Models : Use xenograft mice with PL-CS-expressing tumors and monitor off-target effects via histopathology.
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify unintended pathway activations (e.g., cytokine release syndrome markers) .

Q. What experimental design principles ensure reproducibility in PL-CS synthesis and testing?

  • Methodological Answer :

  • Standardization : Pre-register protocols on platforms like Protocols.io . Include detailed reagent sourcing (e.g., Sigma-Aldrich catalog numbers) and equipment calibration steps .
  • Blinded Analysis : Assign blinded codes to experimental groups to reduce bias in data interpretation .
  • Replication : Require triplicate experiments across independent labs, with shared raw data repositories (e.g., Zenodo) .

Q. How can researchers systematically review PL-CS literature while minimizing bias?

  • Methodological Answer :

  • Advanced Search Operators : Use Google Scholar’s intitle:, author:, and source: filters to locate high-impact studies. Example:
  • intitle:"PL-CS" AND author:"Zhang" AND source:"Journal of Medicinal Chemistry" .
  • Citation Chaining : Track backward (references of key papers) and forward (citing articles) to map the field’s evolution.
  • Meta-Analysis : Extract IC₅₀ values from multiple studies and perform heterogeneity tests (e.g., I² statistic) to assess data consistency .

Data Presentation and Compliance

  • Tables : Include a summary table comparing PL-CS synthesis yields, characterization data, and bioactivity metrics across studies.
  • Ethical Compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., ACS Style Guide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.